molecular formula C3HBrN2 B158379 2-Bromopropanedinitrile CAS No. 1885-22-9

2-Bromopropanedinitrile

Cat. No. B158379
CAS RN: 1885-22-9
M. Wt: 144.96 g/mol
InChI Key: SFRZRFWPESUWKP-UHFFFAOYSA-N
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Description

2-Bromopropanedinitrile, also known as 2-bromomalononitrile, is a chemical compound with the molecular formula C3HBrN2 and a molecular weight of 144.96 . It is a solid substance and is typically stored in an inert atmosphere, under -20°C .


Molecular Structure Analysis

The InChI code for 2-Bromopropanedinitrile is 1S/C3HBrN2/c4-3(1-5)2-6/h3H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

2-Bromopropanedinitrile is a solid substance . It has a molecular weight of 144.96 . It is typically stored in an inert atmosphere, under -20°C . .

Scientific Research Applications

Occupational Exposure and Health Risks

A study described the hematopoietic and reproductive hazards of Korean electronic workers exposed to solvents containing 2-bromopropane, highlighting health risks like amenorrhea, pancytopenia, azoospermia, and oligospermia (Kim et al., 1996).

Reproductive and Developmental Toxicity

  • Resveratrol was shown to protect against 2-bromopropane-induced apoptosis and disruption of embryonic development in blastocysts, suggesting potential therapeutic interventions (Chan, 2011).
  • The National Toxicology Program's expert panel report on the reproductive and developmental toxicity of 2-bromopropane provided an evaluation of its adverse effects on reproduction and development (Boekelheide et al., 2004).

Neuro-Reproductive Toxicities

2-bromopropane's use in electronics factories caused reproductive and hematopoietic disorders, as demonstrated by animal studies identifying target cells for toxicity (Ichihara, 2005).

Cytotoxic Effects on Embryonic Development

Research showed 2-bromopropane's cytotoxic effects on mouse embryos at the blastocyst stage, affecting implantation rates and early postimplantation development (Chan, 2010).

Molecular Mechanisms of Toxicity

A study synthesized and characterized the N7-Guanine adduct of 2-bromopropane, exploring its potential role in 2-bromopropane-induced immunosuppression (Zhao et al., 2002).

Apoptotic Effects on Reproductive Cells

2-bromopropane caused apoptotic effects on maturation of mouse oocytes, fertilization, and fetal development, implicating it in reproductive toxicity (Chan, 2010).

Bcl-2 Family Genes and Fas Signaling

The involvement of Bcl-2 family genes and Fas signaling in 2-bromopropane-induced testicular toxicity was investigated, revealing its impact on spermatogonia and secondary apoptosis of spermatocytes (Yu et al., 2001).

Melatonin's Protective Role

Melatonin was found to attenuate 2-bromopropane-induced testicular toxicity, suggesting its potential as a therapeutic agent against ROS-induced reproductive damage (Huang et al., 2009).

Safety And Hazards

2-Bromopropanedinitrile is associated with several hazard statements, including H302, H312, H315, H319, H332, and H334 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334) .

properties

IUPAC Name

2-bromopropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrN2/c4-3(1-5)2-6/h3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRZRFWPESUWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172201
Record name Bromomalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopropanedinitrile

CAS RN

1885-22-9
Record name Bromomalonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromomalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromopropanedinitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromopropanedinitrile
Reactant of Route 2
2-Bromopropanedinitrile
Reactant of Route 3
2-Bromopropanedinitrile
Reactant of Route 4
2-Bromopropanedinitrile
Reactant of Route 5
2-Bromopropanedinitrile
Reactant of Route 6
2-Bromopropanedinitrile

Citations

For This Compound
1
Citations
DP Campbell - 1982 - search.proquest.com
Previous work has shown the imidazolium cation effective in stabilizing an adjacent hypervalent bond when X= sulfur. Calculations at that time minimalized the role of the vacant d …
Number of citations: 2 search.proquest.com

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